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molecular formula C6H9N3O2 B1351655 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid CAS No. 373356-32-2

2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid

Cat. No. B1351655
M. Wt: 155.15 g/mol
InChI Key: OVRXBUIJPGFSBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06967216B2

Procedure details

A mixture of 1,2,4-triazole (27.6 g) and methacrylic acid (34.4 g) in pyridine (40 ml) was heated at 140° C. for 6 hours. The precipitate was dissolved in hot hydrochloric acid (1%, 400 ml). Charcoal was added and the mixture was filtered hot. The solution was concentrated in vacuo and the colourless solid collected by filtration and washed with cold water. NMR (90 MHz): 8.48 (s, 1H), 7.98 (s, 1H), 4.32 (m, 2H), 2.94 (m, 1H), 1.01 (d, 3H).
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
34.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[N:4][CH:3]=[N:2]1.[C:6]([OH:11])(=[O:10])[C:7]([CH3:9])=[CH2:8].C>N1C=CC=CC=1.Cl>[C:6]([CH:7]([CH3:9])[CH2:8][N:1]1[CH:5]=[N:4][CH:3]=[N:2]1)([OH:11])=[O:10]

Inputs

Step One
Name
Quantity
27.6 g
Type
reactant
Smiles
N1N=CN=C1
Name
Quantity
34.4 g
Type
reactant
Smiles
C(C(=C)C)(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered hot
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
the colourless solid collected by filtration
WASH
Type
WASH
Details
washed with cold water

Outcomes

Product
Name
Type
Smiles
C(=O)(O)C(CN1N=CN=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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